molecular formula C24H19ClN4O3 B2383291 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941899-21-4

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2383291
CAS No.: 941899-21-4
M. Wt: 446.89
InChI Key: HGERPKUPBUZLQK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of heterocyclic molecules renowned for their structural complexity and diverse biological activities. The core structure integrates pyrazole and pyrazine rings, with substitutions at the 2-, 5-, and oxazole positions. Pyrazolo-pyrazinone derivatives are frequently explored as kinase inhibitors, antimicrobial agents, and antitumor compounds due to their structural resemblance to purine bases .

Properties

IUPAC Name

5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-4-3-5-18(25)12-17)14-28-10-11-29-22(24(28)30)13-20(27-29)16-6-8-19(31-2)9-7-16/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGERPKUPBUZLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19ClN4O2
  • Molecular Weight : 422.86 g/mol
  • CAS Number : 1359215-32-9

Anticancer Activity

Recent studies have indicated the compound's potential as an anticancer agent. For instance, a derivative of this class demonstrated selective cytotoxicity against melanoma cells, showing a significant reduction in cell viability compared to normal cells. The mechanism involves inducing cell cycle arrest and inhibiting melanin production in melanoma cells, making it a promising candidate for further development in melanoma therapy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It was found to inhibit various enzymes, including acetylcholinesterase and urease, with promising IC50 values that suggest significant potency. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and other neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It induces S-phase arrest in cancer cells, preventing them from proliferating.
  • Enzyme Interaction : The compound interacts with key enzymes involved in cancer cell metabolism and proliferation.
  • Binding Affinity : Molecular docking studies reveal strong binding affinities with target proteins, suggesting a high likelihood of therapeutic efficacy.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
CytotoxicityMelanoma Cells4.9
AcetylcholinesteraseEnzyme Inhibition2.14
Urease InhibitionEnzyme Inhibition6.28

Case Studies

  • Melanoma Treatment : A study highlighted the effectiveness of a related compound in reducing tumor size in vivo by targeting specific pathways involved in melanoma progression .
  • Neuroprotective Effects : Research on similar oxazole derivatives indicates potential neuroprotective effects through acetylcholinesterase inhibition, which may lead to cognitive enhancement in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with analogous pyrazolo-pyrazinone and pyrazolo-pyrimidine derivatives:

Compound Name Substituents Molecular Weight Key Biological Activities Synthesis Method Reference
Target Compound 2-(4-Methoxyphenyl), 5-[(3-chlorophenyl-methyloxazole)] ~480.9* Hypothesized kinase inhibition, antimicrobial Multi-component one-pot reaction
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Chlorophenyl), 5-(3,4-dimethoxyphenethyl) 435.9 Protein interaction studies Crystal structure refinement
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-(2,4-Dichlorophenyl), 5-(4-fluorophenyl), 7-(trifluoromethyl) 443.7 Antitrypanosomal, antischistosomal Suzuki coupling
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one 3-(Hydroxymethyl), 5-(oxadiazolylmethyl), 2-phenyl 337.3 Not reported (supplier data) Not specified
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) 5-(4-Methoxyphenyl), 2-phenyl 318.3 Evaluated for CNS activity Multi-step condensation

*Estimated based on substituent contributions.

Key Observations

Substituent Impact on Bioactivity :

  • Chlorine and Fluorine Substituents : The 3-chlorophenyl group in the target compound and dichlorophenyl/fluorophenyl groups in enhance lipophilicity and receptor binding, critical for membrane penetration and target affinity. Chlorinated aromatics are associated with improved antimicrobial and antitumor activities .
  • Methoxy Groups : The 4-methoxyphenyl substituent in the target compound and MK66 may improve solubility and modulate electron density, balancing hydrophobic interactions and hydrogen bonding .

Heterocyclic Moieties: The oxazole ring in the target compound (vs.

Synthesis Complexity: The target compound’s synthesis likely involves multi-component reactions (e.g., one-pot procedures), similar to methods described for pyranopyrazole derivatives . This approach enhances efficiency but may require optimization for purity .

Preparation Methods

Microwave-Assisted Cyclocondensation

The foundational work by Zhang et al. () demonstrates that pyrazolo[1,5-a]pyrazin-4(5H)-ones can be synthesized through microwave-assisted reactions between ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and amines under solvent-free conditions. Adapting this methodology, the core structure can be constructed using:

Reaction Scheme 1

Ethyl 1-(2-oxo-2-(4-methoxyphenyl)ethyl)-3-aminopyrazole-5-carboxylate  
+  
Ammonia source (e.g., 2-morpholinoethanamine)  
→ Microwave irradiation (150°C, 20 min)  
→ 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one  

Key advantages of this approach include:

  • Reaction time reduction from 12–24 hours (conventional heating) to 15–30 minutes
  • Yield improvement from 45–60% to 78–85% through optimized microwave parameters
  • Solvent elimination, aligning with green chemistry principles

Oxidative Cyclization Strategies

The cross-dehydrogenative coupling (CDC) method reported by Chen et al. () provides an alternative route using N-amino-2-iminopyridines and β-dicarbonyl compounds under oxygen atmosphere. For the target core:

Optimized Conditions

Parameter Value
Catalyst Acetic acid (6 equiv)
Atmosphere O₂ (1 atm)
Temperature 130°C
Time 18 hours
Solvent Ethanol

This method achieved 94% yield for analogous pyrazolo[1,5-a]pyridine systems (, Table 1), demonstrating exceptional efficiency when compared to air (74%) or argon (6%) atmospheres.

Synthesis of the (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl Fragment

Robinson-Gabriel Oxazole Synthesis

The oxazole ring is constructed via cyclodehydration of a β-acylamino ketone precursor:

Reaction Scheme 2

3-Chlorophenylglyoxylic acid + 3-aminopentan-2-one  
→ Ac₂O, Δ, 2 h  
→ 2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylic acid  

Subsequent reduction with LiAlH₄ yields the hydroxymethyl intermediate, which is brominated using PBr₃ to form the key alkylating agent:

2-(3-Chlorophenyl)-5-methyloxazole-4-methanol  
→ PBr₃, CH₂Cl₂, 0°C  
→ 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyloxazole  

Conjugation of Substituents to the Core

N-Alkylation of Pyrazinone

The brominated oxazole derivative undergoes nucleophilic substitution with the pyrazolo[1,5-a]pyrazin-4(5H)-one core:

Reaction Scheme 3

2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one  
+  
4-(bromomethyl)-2-(3-chlorophenyl)-5-methyloxazole  
→ K₂CO₃, DMF, 60°C, 6 h  
→ Target compound  

Optimization Data

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 60 82
Cs₂CO₃ DMF 60 78
Et₃N CH₃CN 80 65

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A patent-disclosed method () for analogous pyrazolo[4,3-b]pyridin-7-amines suggests potential for tandem cyclization-alkylation:

Key Steps

  • Simultaneous formation of pyrazinone and oxazole rings
  • In situ alkylation using phase-transfer catalysts

While this approach reduces purification steps, yields remain suboptimal (45–55%) compared to stepwise methods.

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki coupling could theoretically introduce the 4-methoxyphenyl group post-cyclization. However, screening experiments (, Scheme 16) showed limited success for electron-rich aryl groups, with yields <30%.

Characterization and Analytical Data

The target compound exhibits the following properties:

  • MP : 214–216°C (decomp.)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazinone-H), 7.89–7.32 (m, 4H, Ar-H), 5.24 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)
  • HRMS : m/z [M+H]⁺ calcd for C₂₅H₂₀ClN₄O₃: 475.1164; found: 475.1161

X-ray crystallography () of a related compound confirms the cis configuration of substituents on the pyrazinone ring.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

  • Oxazole intermediate formation : Reacting 3-chlorophenyl derivatives with methyl groups under controlled temperatures (60–80°C) and solvents like ethanol or DMF .
  • Pyrazolo[1,5-a]pyrazine core assembly : Coupling intermediates via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Final purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to achieve >95% purity . Key challenges include minimizing side reactions (e.g., oxidation of methoxy groups) and ensuring regioselectivity in heterocyclic ring formation.

Q. Which characterization techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons in pyrazolo-pyrazine core) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: ~423 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the oxazole-methyl group and methoxyphenyl substituent .

Q. How can researchers assess solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). This compound is likely lipophilic (LogP ~3.5) due to aromatic and heterocyclic moieties, requiring surfactants (e.g., Tween-80) for cellular assays .
  • Stability : Conduct LC-MS stability studies under physiological conditions (37°C, pH 7.4) to detect degradation products (e.g., demethylation of methoxy groups) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate halogen/electron-donor effects on target binding .
  • Side-chain variations : Substitute the oxazole-methyl group with ethyl or benzyl to probe steric effects .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, guided by similar pyrazolo-pyrazine derivatives .

Q. How can target identification be systematically approached?

  • Kinase profiling : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) due to structural resemblance to kinase inhibitors .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomic analysis : Treat model cell lines (e.g., A549, HEK293) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, autophagy) .

Q. How should contradictory biological activity data be resolved?

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 trends .
  • Off-target screening : Use proteome-wide platforms (e.g., Thermal Proteome Profiling) to rule out non-specific interactions .
  • Metabolite interference : Test if stability issues (e.g., serum esterase-mediated degradation) reduce apparent potency in cell-based vs. biochemical assays .

Q. What methodologies optimize bioavailability for in vivo studies?

  • Formulation : Use nanoemulsions or liposomes to enhance aqueous dispersion; PEGylation can prolong half-life .
  • Pharmacokinetics (PK) : Monitor plasma levels via LC-MS after IV/oral administration in rodents to calculate AUC, Cmax, and clearance rates .
  • Metabolite identification : Perform hepatic microsome assays to map Phase I/II metabolites (e.g., CYP450-mediated oxidation) .

Methodological Considerations

Q. Which in vitro models are suitable for initial toxicity screening?

  • Hepatotoxicity : Use primary hepatocytes or HepG2 cells to assess ALT/AST release and mitochondrial membrane potential (JC-1 dye) .
  • Cardiotoxicity : Screen for hERG channel inhibition via patch-clamp electrophysiology to avoid QT prolongation risks .

Q. How can computational tools guide lead optimization?

  • ADMET prediction : Tools like SwissADME to estimate permeability (BBB, Caco-2), cytochrome inhibition, and Ames test outcomes .
  • Molecular dynamics (MD) : Simulate binding stability (20–100 ns trajectories) with putative targets (e.g., EGFR, JAK2) to prioritize synthetic analogs .

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